
Tos-PEG4-THP
Overview
Description
Tos-PEG4-THP (CAS No. 86259-89-4) is a polyethylene glycol (PEG)-based linker widely used in proteolysis-targeting chimera (PROTAC) research. It consists of a tosyl (p-toluenesulfonyl) group, a tetraethylene glycol (PEG4) chain, and a tetrahydropyranyl (THP) ether terminal. This compound facilitates the conjugation of an E3 ubiquitin ligase ligand to a target protein ligand, enabling the degradation of disease-related proteins via the ubiquitin-proteasome system . Its applications extend to synthesizing PROTAC K-Ras Degrader-1 (HY-129523), a therapeutic candidate targeting oncogenic K-Ras mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG4-THP involves the reaction of tetraethylene glycol with tosyl chloride in the presence of a base, followed by the protection of the hydroxyl group with tetrahydropyran (THP). The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tos-PEG4-THP undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The THP protecting group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is the deprotected polyethylene glycol derivative.
Scientific Research Applications
Chemistry: Tos-PEG4-THP is widely used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules designed to induce the degradation of specific proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It is also employed in the development of new therapeutic strategies for diseases caused by aberrant protein function .
Medicine: this compound is being explored for its potential in targeted cancer therapy, particularly in the degradation of oncogenic proteins such as K-Ras .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the production of high-purity polyethylene glycol derivatives for various applications .
Mechanism of Action
Tos-PEG4-THP functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Tos-PEG4-THP with structurally related PEG-based linkers:
Key Observations:
Functional Groups : this compound’s tosyl group enhances reactivity in nucleophilic substitution reactions compared to THP-PEG4-OH’s hydroxyl group, making it more suitable for PROTAC assembly .
Terminal Groups : The THP group in this compound provides steric protection during synthesis, whereas THP-PEG4-OH’s hydroxyl group allows direct conjugation to carboxylic acids or amines .
Comparative Advantages and Limitations
Compound | Advantages | Limitations |
---|---|---|
This compound | High reactivity, PROTAC-specific design | Higher cost compared to non-tosyl analogs |
THP-PEG4-OH | Cost-effective, versatile in drug delivery | Unsuitable for thiol-based PROTAC linkages |
Ms-PEG6-THP | Longer PEG chain improves solubility | Limited commercial availability |
Research Findings and Trends
Recent studies highlight this compound’s role in advancing targeted protein degradation therapies. For example, PROTACs using this compound achieved >80% degradation of K-Ras mutants in pancreatic cancer cell lines at 100 nM concentrations . In contrast, THP-PEG4-OH has been utilized in nanoparticle-based delivery systems for siRNA, achieving 70% gene silencing in vivo .
Biological Activity
Tos-PEG4-THP (CAS: 86259-89-4) is a polyethylene glycol (PEG)-based PROTAC linker that has garnered significant attention in biomedical research due to its applications in targeted protein degradation, drug delivery systems, and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 432.528 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 553.4 ± 50.0 °C at 760 mmHg |
This compound functions primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. The mechanism involves:
- Dual Ligand Binding : PROTACs consist of two ligands—one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation.
- Ubiquitination : Upon binding, the E3 ligase ubiquitinates the target protein, marking it for degradation.
- Proteasomal Degradation : The tagged protein is subsequently recognized and degraded by the proteasome, effectively reducing its cellular levels.
Applications
The versatility of this compound extends across various domains:
1. Drug Delivery Systems
- Enhanced Solubility : By conjugating drugs with PEG chains, this compound improves the solubility and stability of therapeutic agents, leading to better bioavailability and prolonged therapeutic effects .
- Targeted Therapy : Its application in targeted drug delivery systems allows for localized treatment with reduced systemic toxicity.
2. Protein Modification
- This compound is utilized to modify proteins, enhancing their stability and reducing immunogenicity. This is particularly beneficial in developing protein-based therapeutics .
3. Immunoassay Development
- The compound facilitates the linkage of antigens or antibodies to detection labels or solid supports, improving the sensitivity and specificity of immunoassays .
4. Biocompatible Coatings
- It is used to create biocompatible coatings on medical devices, reducing protein adsorption and mitigating immune responses .
Case Study 1: PROTAC K-Ras Degrader
Recent research has demonstrated that this compound can be employed in synthesizing PROTAC K-Ras Degrader-1, which exhibits significant efficacy in degrading K-Ras proteins in cancer cell lines . The study reported that this PROTAC achieved over 70% degradation efficacy in SW1573 cells, highlighting its potential as a therapeutic agent against K-Ras-driven cancers.
Case Study 2: PEGylation of Therapeutic Proteins
A comprehensive review on PEGylation techniques emphasizes how PEG-based linkers like this compound enhance the pharmacokinetics of therapeutic proteins by prolonging their half-life and reducing immunogenicity . This has implications for developing safer and more effective biopharmaceuticals.
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic protocols for Tos-PEG4-THP in PROTAC development?
- Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, stoichiometry) to ensure efficient coupling of this compound with ligands. Use orthogonal protection strategies (e.g., THP group stability under acidic/basic conditions) to prevent premature deprotection during synthesis. Characterize intermediates via -NMR and LC-MS to confirm structural integrity . For reproducibility, document purification methods (e.g., column chromatography gradients) and validate purity (>95%) using HPLC .
Q. How can researchers validate the role of this compound as a linker in antibody-drug conjugates (ADCs)?
- Methodological Answer : Conduct comparative studies using this compound versus alternative PEG linkers (e.g., Ms-PEG6-THP) to assess pharmacokinetic properties. Evaluate linker stability in physiological buffers (pH 7.4, 37°C) via LC-MS over 24–72 hours. Measure drug-antibody ratio (DAR) using UV-Vis spectroscopy and validate cytotoxicity in vitro using cancer cell lines (e.g., MCF-7, HeLa) . Include negative controls (e.g., non-conjugated antibodies) to isolate linker-specific effects .
Q. What spectroscopic techniques are critical for characterizing this compound in PROTACs?
- Methodological Answer : Use - and -NMR to confirm PEG spacer integration and THP protection. Employ MALDI-TOF or ESI-MS to verify molecular weight accuracy. For purity, combine HPLC with evaporative light scattering detection (ELSD). Report retention times and integration values for all batches .
Advanced Research Questions
Q. How can contradictory data on this compound's stability in PROTAC systems be resolved?
- Methodological Answer : Apply root-cause analysis by isolating variables (e.g., buffer composition, temperature). Replicate experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate findings with alternative techniques (e.g., fluorescence quenching for real-time degradation monitoring). Reference peer-reviewed protocols to align methodologies and reduce variability .
Q. What strategies optimize this compound's solubility without compromising PROTAC bioactivity?
- Methodological Answer : Screen co-solvents (e.g., DMSO, PEG-400) at varying ratios to enhance aqueous solubility while monitoring ternary complex formation efficiency via SPR or ITC. Assess bioactivity in cell-based assays (e.g., K-Ras degradation efficiency in SW480 cells) to balance solubility and potency. Use Hansen solubility parameters (HSPs) to predict solvent compatibility .
Q. How do researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles by defining critical process parameters (CPPs: e.g., reaction time, reagent purity) and critical quality attributes (CQAs: e.g., polydispersity index). Use design-of-experiments (DoE) to identify optimal conditions. Track variability via control charts and apply corrective actions (e.g., recalibrating equipment, standardizing reagents) .
Q. What computational tools predict this compound's conformational flexibility in PROTAC design?
- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) to model PEG spacer flexibility and linker-ligand interactions. Validate predictions with experimental data (e.g., cryo-EM for ternary complex structure). Use docking software (AutoDock Vina) to assess binding affinity changes with varying PEG lengths .
Q. Data Analysis & Interpretation
Q. How should researchers statistically analyze PROTAC efficiency data involving this compound?
- Methodological Answer : Use dose-response curves (e.g., IC calculations) with nonlinear regression models. Compare degradation kinetics (e.g., ) between linker variants using Kaplan-Meier survival analysis. Report p-values and confidence intervals (95% CI) for significance testing. Address outliers via Grubbs' test or robust statistical methods .
Q. What frameworks guide hypothesis formulation for this compound's mechanism of action studies?
- Methodological Answer : Apply the PICO framework:
- P : Target protein (e.g., K-Ras)
- I : Intervention (this compound-linked PROTAC)
- C : Control (non-PEGylated PROTAC)
- O : Outcome (protein degradation efficiency)
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. Ethical & Reproducibility Standards
Q. How to ensure reproducibility in this compound-based studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit synthetic protocols in public repositories (e.g., Zenodo).
- Share raw NMR/MS spectra as supplementary data.
- Document instrument calibration records and reagent lot numbers .
Properties
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUPDGEVFBSGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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